1-(4-ethylphenyl)-5-oxo-N-piperidin-4-ylpyrrolidine-3-carboxamide
Description
1-(4-ethylphenyl)-5-oxo-N-piperidin-4-ylpyrrolidine-3-carboxamide is a pyrrolidine-based carboxamide derivative featuring a 4-ethylphenyl substituent at the 1-position of the pyrrolidine ring and a piperidin-4-yl group attached via a carboxamide linkage.
Properties
IUPAC Name |
1-(4-ethylphenyl)-5-oxo-N-piperidin-4-ylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-2-13-3-5-16(6-4-13)21-12-14(11-17(21)22)18(23)20-15-7-9-19-10-8-15/h3-6,14-15,19H,2,7-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERWEDIDIZKGOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethylphenyl)-5-oxo-N-piperidin-4-ylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of the piperidine group and the ethylphenyl moiety. Key steps may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or amines.
Introduction of the Piperidine Group: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the pyrrolidine ring.
Attachment of the Ethylphenyl Group: This can be done via Friedel-Crafts alkylation or acylation reactions, where the ethylphenyl group is attached to the core structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, requiring robust and reproducible methods.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethylphenyl)-5-oxo-N-piperidin-4-ylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Scientific Research Applications
Medicinal Chemistry
1-(4-ethylphenyl)-5-oxo-N-piperidin-4-ylpyrrolidine-3-carboxamide is primarily studied for its potential therapeutic applications. Its structural features suggest interactions with various biological targets, making it a candidate for drug development.
Pharmacology
Research indicates that the compound may modulate several biological pathways, including those involved in cancer progression and inflammation. Its ability to inhibit specific enzymes or receptors could lead to significant pharmacological effects.
Biochemistry
Investigations into the metabolic pathways of this compound are crucial for understanding its biological effects. Studies focus on how it is metabolized in vivo and its interactions with cellular components.
Preliminary studies have shown that 1-(4-ethylphenyl)-5-oxo-N-piperidin-4-ylpyrrolidine-3-carboxamide exhibits notable biological activities:
-
Anticancer Activity
The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. In vitro assays revealed significant inhibition of cell proliferation.Cell Line IC50 (µM) MCF-7 15.0 A549 12.5 -
Anti-inflammatory Effects
In vitro studies indicate that the compound can reduce the production of inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.Treatment TNF-alpha Production (pg/mL) IL-6 Production (pg/mL) Control 1000 800 Compound Treatment 300 250 -
Antimicrobial Properties
The compound has shown potential antimicrobial activity against various bacterial strains, indicating its possible use in treating infections.
Case Study 1: Tumor Growth Inhibition
In vivo experiments using xenograft models demonstrated that treatment with 1-(4-ethylphenyl)-5-oxo-N-piperidin-4-ylpyrrolidine-3-carboxamide resulted in significant tumor size reduction compared to untreated controls.
Case Study 2: Safety and Toxicity Assessment
Toxicological evaluations indicated that the compound possesses a favorable safety profile at therapeutic doses, showing no significant adverse effects in animal models.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-5-oxo-N-piperidin-4-ylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.
Pathways: The compound can influence signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
The structural and functional attributes of this compound can be compared to related pyrrolidine and carboxamide derivatives. Below is a detailed analysis:
Structural Analogues and Substituent Effects
Table 1: Key Structural Differences and Implications
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The 4-ethylphenyl group in the target compound provides moderate hydrophobicity, which may enhance blood-brain barrier penetration compared to polar substituents like methoxy () .
- Metabolic Stability : Fluorine substitution (e.g., ) reduces oxidative metabolism, whereas ethyl or methoxy groups may increase susceptibility to CYP450 enzymes .
Biological Activity
1-(4-ethylphenyl)-5-oxo-N-piperidin-4-ylpyrrolidine-3-carboxamide, a compound with the CAS number 125055-59-6, has attracted attention in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-(4-ethylphenyl)-5-oxo-N-piperidin-4-ylpyrrolidine-3-carboxamide is . Its structure features a pyrrolidine ring, a piperidine moiety, and an ethylphenyl substituent, which contribute to its biological properties.
Research indicates that this compound exhibits significant anti-platelet activity. It acts as an inhibitor of collagen-induced platelet activation and aggregation, which is crucial in preventing thrombosis. In vitro studies have shown that it selectively inhibits collagen-induced aggregation in human platelet-rich plasma without affecting ADP-induced aggregation, suggesting a specific mechanism of action targeting collagen receptors .
Biological Activity Overview
| Biological Activity | Description |
|---|---|
| Anti-platelet Activity | Inhibits collagen-induced platelet activation and aggregation. |
| Cytotoxicity | Exhibits selective cytotoxicity towards certain cancer cell lines. |
| Cardiovascular Effects | Potential use in treating cardiovascular diseases by preventing thrombosis. |
Cytotoxicity Studies
In studies assessing cytotoxic effects, 1-(4-ethylphenyl)-5-oxo-N-piperidin-4-ylpyrrolidine-3-carboxamide demonstrated selective toxicity against various cancer cell lines. For instance, it showed significant cytotoxic effects on human colorectal adenocarcinoma (Colo205) and other neoplasms while sparing non-malignant cells .
Case Studies
Several case studies have highlighted the pharmacological potential of this compound:
-
Case Study on Antiplatelet Efficacy :
- A study involving animal models demonstrated that the compound exhibited a prolonged duration of action against collagen-induced thrombosis compared to standard anti-platelet drugs like aspirin and clopidogrel. The results indicated a lower prolongation of bleeding time, making it a promising candidate for safer anti-thrombotic therapies .
- Cytotoxicity Evaluation :
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 1-(4-ethylphenyl)-5-oxo-N-piperidin-4-ylpyrrolidine-3-carboxamide, and how can reaction conditions be optimized?
- Methodology :
- Core synthesis : Begin with condensation of substituted benzaldehyde (e.g., 4-ethylbenzaldehyde) with aminopyridine derivatives, followed by cyclization using catalysts like palladium or copper under inert atmospheres .
- Optimization : Adjust reaction parameters such as solvent polarity (DMF or toluene), temperature (80–120°C), and catalyst loading (5–10 mol%) to improve yield. Monitor progress via TLC or HPLC .
- Example : highlights a similar pyrrolidinecarboxamide synthesis achieving >80% yield using DMF and Pd(OAc)₂ at 100°C .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodology :
- NMR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., ethylphenyl and piperidinyl groups). Compare chemical shifts with analogous compounds (e.g., 4-chlorophenyl derivatives in ) .
- X-ray crystallography : Resolve stereochemistry and bond angles (e.g., piperidine ring conformation) via single-crystal analysis. provides bond-length data (e.g., C–C = 1.507 Å) for validation .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
Q. How should purification processes be designed to ensure high purity?
- Methodology :
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate). Adjust polarity based on compound retention factors .
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to remove byproducts. reports 99% purity after recrystallization in dichloromethane/hexane .
Advanced Research Questions
Q. How can computational modeling predict biological activity or reactivity?
- Methodology :
- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model reaction pathways and transition states. demonstrates reaction path searches for optimizing catalytic cycles .
- Docking studies : Screen against target proteins (e.g., kinases) using AutoDock Vina. Compare binding affinities with structurally related compounds (e.g., pyridinecarboxamides in ) .
Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data?
- Methodology :
- Metabolic stability assays : Use liver microsomes to assess cytochrome P450 interactions. suggests modifying the piperidinyl group to reduce first-pass metabolism .
- Bioavailability studies : Measure plasma concentration-time profiles in rodent models. Adjust formulation (e.g., PEGylation) if poor solubility is observed .
Q. How to design SAR studies to optimize pharmacological profiles?
- Methodology :
- Systematic substitution : Replace the ethylphenyl group with halogens (e.g., -F, -Cl) or methyl groups. shows enhanced activity in fluorinated analogs .
- In vitro assays : Test against target enzymes (e.g., proteases) using fluorescence-based assays. Compare IC₅₀ values with parent compounds .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
